Hexadecane-1,2-13C2
Overview
Description
Hexadecane-1,2-13C2 is an organic compound with the molecular formula C16H34. It is a labeled version of hexadecane, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is a colorless liquid with low volatility and low solubility in water . It is primarily used in isotope tracing experiments in chemical research due to its unique labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecane-1,2-13C2 can be synthesized by introducing carbon-13 isotopes into a hexadecane precursor compound. The precursor compound is first synthesized, and then the carbon-13 isotope is introduced at the number 1 and number 2 carbon atom positions .
Industrial Production Methods: The industrial production of this compound involves the use of stable isotope labeling techniques. The process typically includes the synthesis of a hexadecane precursor followed by the incorporation of carbon-13 isotopes through chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Hexadecane-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated hydrocarbons.
Scientific Research Applications
Hexadecane-1,2-13C2 is widely used in scientific research, including:
Chemistry: Used in isotope tracing experiments to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the transformation of substances within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of Hexadecane-1,2-13C2 involves its use as a tracer in various chemical and biological processes. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within a system. This helps in understanding the molecular targets and pathways involved in different reactions .
Comparison with Similar Compounds
Hexadecane-1,2-13C2 is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexadecane: The non-labeled version of this compound.
Octadecane: Another long-chain hydrocarbon with similar physical properties but without isotope labeling.
Dodecane: A shorter-chain hydrocarbon with similar chemical properties.
This compound stands out due to its specific application in isotope tracing, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(1,2-13C2)hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-ZKDXJZICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2][13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583859 | |
Record name | (1,2-~13~C_2_)Hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158563-27-0 | |
Record name | (1,2-~13~C_2_)Hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158563-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are isotopically labeled compounds like hexadecane-1,2-¹³C₂ used in petroleum research?
A1: Petroleum is a complex mixture of hydrocarbons. Isotopically labeled compounds, like hexadecane-1,2-¹³C₂, can be introduced into this mixture and tracked. This allows researchers to study the decomposition kinetics and mechanisms of specific hydrocarbons within the complex matrix of crude oil []. By analyzing the isotopic distribution of the labeled compound over time and under various conditions, researchers can gain insights into reaction pathways, thermal stability, and other crucial properties.
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